molecular formula C12H22O2 B12668643 2-Isopropyl-5-methylhex-4-enyl acetate CAS No. 74912-37-1

2-Isopropyl-5-methylhex-4-enyl acetate

Katalognummer: B12668643
CAS-Nummer: 74912-37-1
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: JMTJOEMOBHPDMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-5-methylhex-4-enyl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinct chemical structure, which includes an acetate group attached to a hexenyl chain. This compound is often used in various industrial and scientific applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylhex-4-enyl acetate typically involves the esterification of 2-Isopropyl-5-methylhex-4-enol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-5-methylhex-4-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-5-methylhex-4-enyl acetate is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5-methylhex-4-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Isopropyl-5-methylhex-4-enyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specialized industrial and research contexts.

Eigenschaften

CAS-Nummer

74912-37-1

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

(5-methyl-2-propan-2-ylhex-4-enyl) acetate

InChI

InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,10,12H,7-8H2,1-5H3

InChI-Schlüssel

JMTJOEMOBHPDMW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CC=C(C)C)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.